PrCP Inhibitory Potency Relative to Class-Leading Compound 9b
The target compound belongs to the benzimidazole pyrrolidinyl amide series identified as PrCP inhibitors [1]. The most thoroughly characterized analog in this series, Compound 9b, exhibits an IC50 of 0.53 nM against human PrCP [2]. While the exact IC50 of CAS 477485-66-8 has not been reported in a head-to-head assay, its presence within this defined chemical series implies comparable inhibitory potential on the same target. A direct procurement or screening choice between these entities should therefore be predicated on confirmation of equipotency under identical assay conditions.
| Evidence Dimension | PrCP inhibition |
|---|---|
| Target Compound Data | IC50 not publicly disclosed for this exact CAS number |
| Comparator Or Baseline | Compound 9b (benzimidazole pyrrolidinyl amide analog) IC50 = 0.53 nM |
| Quantified Difference | Unknown |
| Conditions | ChEMBL_727163 (CHEMBL1687134) in vitro assay |
Why This Matters
Establishes the biochemical context for the compound, enabling users to request or generate the missing potency data before committing to large-scale purchases or comparative studies.
- [1] Shen HC, Ding FX, Zhou C, et al. Discovery of benzimidazole pyrrolidinyl amides as prolylcarboxypeptidase inhibitors. Bioorg Med Chem Lett. 2011;21(5):1299-305. View Source
- [2] BindingDB Ki Summary. IC50 = 0.53 nM for a benzimidazole pyrrolidinyl amide (prolylcarboxypeptidase inhibitor). Data curated from Shen et al., 2011. View Source
